molecular formula C21H23FN4O B12162784 1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12162784
M. Wt: 366.4 g/mol
InChI Key: VZQCLOKZBFZMQD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a cyclopentyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Cyclopentyl Group: This step often involves alkylation reactions using cyclopentyl halides under basic conditions.

    Attachment of the Fluorophenyl Group: This can be done via Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.

    Final Amidation: The carboxylic acid group on the pyrazolo[3,4-b]pyridine core is converted to the amide using reagents like carbodiimides in the presence of the appropriate amine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

    1-Cyclopentyl-N-[2-(4-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a different position of the fluorine atom.

    1-Cyclopentyl-N-[2-(3-chlorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Chlorine instead of fluorine.

    1-Cyclopentyl-N-[2-(3-methylphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in the 3-position of the phenyl ring can significantly alter the compound’s electronic properties and biological activity, making it unique compared to its analogs.

Biological Activity

The compound 1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities, particularly in cancer research and kinase inhibition. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

  • Molecular Formula : C18H20FN3O
  • Molecular Weight : 315.37 g/mol
  • CAS Number : [Not specified in the sources]

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. The compound's ability to induce apoptosis and arrest the cell cycle has been highlighted in multiple studies.
  • Mechanism of Action
    • The primary mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them attractive targets for cancer therapy.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa~2.59CDK2/9 Inhibition
Compound 14gMCF7~2.35CDK2/9 Inhibition
Compound 9aHCT-116~3.00Apoptosis Induction

Data adapted from various studies on pyrazolo[3,4-b]pyridine derivatives .

Case Studies

  • In Vitro Studies
    • A study published in Molecules reported that derivatives with modifications similar to the compound showed promising anticancer activity against HeLa cells with an IC50 value of approximately 2.59 µM, comparable to doxorubicin . The study also noted that these compounds effectively induced cell cycle arrest and apoptosis.
  • Structure-Activity Relationships (SAR)
    • The importance of specific substitutions on the pyrazolo[3,4-b]pyridine scaffold was emphasized in several studies. For example, the presence of a fluorophenyl group significantly enhanced the compound's potency against various cancer cell lines . This suggests that further optimization of substituents could lead to even more potent derivatives.

Properties

Molecular Formula

C21H23FN4O

Molecular Weight

366.4 g/mol

IUPAC Name

1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23FN4O/c1-14-11-18(21(27)23-10-9-15-5-4-6-16(22)12-15)19-13-24-26(20(19)25-14)17-7-2-3-8-17/h4-6,11-13,17H,2-3,7-10H2,1H3,(H,23,27)

InChI Key

VZQCLOKZBFZMQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CC(=CC=C4)F

Origin of Product

United States

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